1,4-Dimethyl-2-bromonaphthalene
Description
Properties
Molecular Formula |
C12H11Br |
|---|---|
Molecular Weight |
235.12 g/mol |
IUPAC Name |
2-bromo-1,4-dimethylnaphthalene |
InChI |
InChI=1S/C12H11Br/c1-8-7-12(13)9(2)11-6-4-3-5-10(8)11/h3-7H,1-2H3 |
InChI Key |
KHEGEFXBGDEBEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=CC=CC=C12)C)Br |
Origin of Product |
United States |
Reactivity and Reaction Mechanisms of 1,4 Dimethyl 2 Bromonaphthalene Analogs
Electrophilic Aromatic Substitution Patterns on Methylated Naphthalenes
The introduction of substituents onto an aromatic ring significantly influences the regioselectivity of subsequent electrophilic aromatic substitution (EAS) reactions. In methylated naphthalenes, the methyl groups, being electron-donating, activate the ring towards electrophilic attack. The directing effects of these groups can be understood by examining the stability of the intermediate carbocation (arenium ion) formed during the reaction.
All activating groups are generally considered ortho/para-directors. libretexts.org For monosubstituted naphthalenes with an activating group, substitution tends to occur on the same ring as the substituent. youtube.comwikipedia.org The position of attack is determined by the stability of the resulting arenium ion. For 1-methylnaphthalene, electrophilic attack is favored at the 4-position (para) and the 2-position (ortho). youtube.com
In disubstituted naphthalenes like 1,4-dimethylnaphthalene (B47064), the two methyl groups work in concert to direct incoming electrophiles. The positions ortho and para to the methyl groups are activated. This leads to substitution occurring preferentially at the 2, 3, 5, and 8 positions. Theoretical calculations, such as those using molecular orbital theory, can predict the relative reactivity of these positions. nih.gov These predictions are generally in good agreement with experimental observations from reactions like chloromethylation and hydrogen-deuterium exchange. nih.gov The directing ability of substituents can be categorized, with all activators being ortho/para-directors and deactivators without lone pairs adjacent to the ring being meta-directors. libretexts.org
The regioselectivity of EAS reactions can be complex, and in some cases, the observed product distribution deviates from what would be predicted by simple additivity of substituent effects. These deviations can arise from a decrease in bond fixation in dimethylnaphthalenes compared to their monomethylated counterparts, potentially due to increased electron supply or sterically induced changes in the naphthalene (B1677914) nucleus.
Oxidative Transformations and Degradation Studies
The double bonds in the naphthalene ring system are susceptible to oxidative cleavage by strong oxidizing agents like ozone. The study of these reactions provides valuable information about the structure and reactivity of the aromatic system.
Ozonization and Ozonolysis Mechanisms of Dimethylnaphthalenes (e.g., 1,4-Dimethylnaphthalene)
The ozonolysis of alkenes and aromatic compounds proceeds through the Criegee mechanism. organic-chemistry.orgnih.govlibretexts.org This mechanism involves the initial 1,3-dipolar cycloaddition of ozone to a double bond to form a primary ozonide (molozonide). organic-chemistry.orgnih.govlibretexts.org This intermediate is unstable and rapidly rearranges to a more stable secondary ozonide (1,2,4-trioxolane). organic-chemistry.orgnih.govlibretexts.org In the case of naphthalene derivatives, ozone can attack one or both of the aromatic rings.
For 1,4-dimethylnaphthalene, ozonolysis can lead to the cleavage of one or both rings. The initial attack of ozone is believed to occur at an α-β bond of the ring system. The presence of methyl groups influences the reaction's orientation. The reaction can be carried out in various solvents, such as hexane, methanol, or water, and the solvent can affect the product distribution. organic-chemistry.org
Characterization of Isomeric Diozonides and Decomposition Products
The decomposition of the ozonide intermediates from the ozonolysis of dimethylnaphthalenes yields a variety of carbonyl compounds. The specific products formed depend on which double bonds are cleaved. Ozonolysis of 1,4-dimethylnaphthalene has been shown to produce both mono-ozonolysis and di-ozonolysis products. organic-chemistry.org
Work-up conditions following ozonolysis determine the final products. Reductive work-up, often using dimethyl sulfide (B99878) (DMS) or zinc, typically yields aldehydes and ketones. masterorganicchemistry.com Oxidative work-up, using reagents like hydrogen peroxide, will further oxidize any aldehyde products to carboxylic acids. masterorganicchemistry.com
The analysis of these decomposition products, often by techniques like gas chromatography-mass spectrometry (GC-MS), allows for the elucidation of the initial ozonolysis pathways and the structure of the parent hydrocarbon.
Nucleophilic Substitution Reactions of Bromonaphthalene Derivatives
The bromine atom in 1,4-Dimethyl-2-bromonaphthalene provides a site for nucleophilic substitution reactions. The feasibility and mechanism of these reactions are influenced by the electronic nature of the naphthalene ring, the strength of the nucleophile, and the reaction conditions.
Reactions with Strong Bases (e.g., Potassium tert-Butoxide)
For a nucleophilic aromatic substitution to occur readily via the addition-elimination mechanism, the aromatic ring is typically activated by electron-withdrawing groups. The methyl groups in 1,4-Dimethyl-2-bromonaphthalene are electron-donating, which would disfavor a classic SNAr mechanism. However, reactions with very strong nucleophiles or under forcing conditions can sometimes lead to substitution. Another possible pathway is the radical-nucleophilic aromatic substitution (SRN1) mechanism, which does not require activation by electron-withdrawing groups. wikipedia.org
Photoinduced Substitution Reactions with Chalcogenide Nucleophiles (e.g., 1-Bromonaphthalene (B1665260) with Sulfur and Selenium Anions)
Photoinduced nucleophilic substitution reactions provide an alternative pathway for the functionalization of aryl halides. These reactions often proceed via a radical chain mechanism, known as the SRN1 mechanism. umich.eduresearchgate.net
Studies on 1-bromonaphthalene have shown that it can undergo photoinduced substitution with various sulfur- and selenium-centered nucleophiles. umich.eduresearchgate.net For example, the photostimulated reaction of 1-bromonaphthalene with sulfide anions (S²⁻) in DMSO, followed by quenching with methyl iodide, yields 1-(methylthio)naphthalene and bis(1-naphthyl) sulfide. umich.eduresearchgate.net The reaction is inhibited by radical scavengers, supporting a radical mechanism. umich.eduresearchgate.net Similar reactivity has been observed with selenide (B1212193) anions. researchgate.net
While these studies were conducted on 1-bromonaphthalene, it is plausible that 1,4-Dimethyl-2-bromonaphthalene could undergo analogous photoinduced SRN1 reactions with chalcogenide nucleophiles. The presence of the two methyl groups might influence the reaction rate and product distribution due to their electronic and steric effects.
Mechanistic Investigations of Bromination Processes
The bromination of 1,4-dimethylnaphthalene, leading to the formation of 2-bromo-1,4-dimethylnaphthalene, proceeds through an electrophilic aromatic substitution (EAS) mechanism. masterorganicchemistry.com This class of reactions is fundamental to the functionalization of aromatic compounds. The mechanism involves the initial attack of an electrophile, in this case, a bromine species, on the electron-rich naphthalene ring, followed by the restoration of aromaticity through the loss of a proton. masterorganicchemistry.com
The reaction is typically carried out using molecular bromine (Br₂), often in the presence of a Lewis acid catalyst such as ferric bromide (FeBr₃) or aluminum chloride (AlCl₃), or in a polar solvent. The catalyst polarizes the Br-Br bond, generating a stronger electrophile (Br⁺). The general mechanism can be broken down into two principal steps:
Formation of the σ-complex (arenium ion): The π electrons of the naphthalene ring attack the electrophilic bromine, leading to the formation of a resonance-stabilized carbocation intermediate known as a σ-complex or arenium ion. The aromaticity of the ring is temporarily disrupted in this step, which is typically the rate-determining step of the reaction. masterorganicchemistry.com
Deprotonation to restore aromaticity: A weak base, which can be the counter-ion of the catalyst (e.g., FeBr₄⁻) or a solvent molecule, abstracts a proton from the carbon atom to which the bromine has attached. This restores the aromatic π system, yielding the final brominated product. masterorganicchemistry.com
In the specific case of 1,4-dimethylnaphthalene, the two methyl groups significantly influence the regioselectivity of the bromination. Methyl groups are activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to unsubstituted naphthalene. They are also ortho, para-directing. In 1,4-dimethylnaphthalene, the positions ortho to the methyl groups are positions 2, 3, 5, and 8, while the para positions are already substituted. The electronic and steric effects of the methyl groups guide the incoming electrophile.
The substitution at the 2-position is favored due to the electronic activation by the adjacent methyl group at position 1 and the other methyl group at position 4. The formation of the σ-complex for attack at the 2-position is stabilized by resonance, with particularly stable resonance structures that maintain a complete benzene (B151609) ring. wordpress.com
Investigations into the electrophilic substitution of various dimethylnaphthalenes have provided insights into the relative reactivity of different positions. For instance, studies on the detritiation of dimethylnaphthalenes in anhydrous trifluoroacetic acid, a reaction that also proceeds via an electrophilic aromatic substitution mechanism, have shown that the observed reactivities can deviate from those predicted by simple additivity of individual methyl substituent effects. rsc.org This suggests that electronic and steric interactions between the methyl groups and the naphthalene ring system play a complex role in determining the transition state energies for substitution at different positions. rsc.org
The choice of brominating agent and reaction conditions can also influence the outcome of the reaction. While molecular bromine is a common reagent, other sources of electrophilic bromine, such as N-bromosuccinimide (NBS), can be used, sometimes leading to different selectivities, particularly in the presence of radical initiators, although for aromatic substitution, an ionic pathway is generally favored. nih.gov The use of solid acid catalysts, like zeolites, has also been explored for the bromination of naphthalene, offering potential advantages in terms of selectivity and ease of work-up. researchgate.net
Kinetic studies on the bromination of related dimethylnaphthalenes, such as 1,5-dimethylnaphthalene (B47167), have revealed that the reaction mechanism can be complex and may change depending on the reaction conditions. acs.org For example, the order of the reaction with respect to bromine can vary, indicating a shift in the rate-determining step or the involvement of different bromine species in the electrophilic attack.
The table below presents data on the relative rates of electrophilic substitution (detritiation) at various positions in different dimethylnaphthalenes, which serves as a model for understanding the reactivity of 1,4-dimethylnaphthalene.
| Dimethylnaphthalene Isomer | Position of Substitution | Partial Rate Factor (log f) |
| 1,3-Dimethylnaphthalene | 4 | 5.38 |
| 1,4-Dimethylnaphthalene | 2 | 4.85 |
| 1,5-Dimethylnaphthalene | 4 | 5.11 |
| 2,3-Dimethylnaphthalene | 1 | 5.02 |
| 2,6-Dimethylnaphthalene | 1 | 4.49 |
| 2,7-Dimethylnaphthalene | 1 | 4.54 |
| Data adapted from studies on the protiodetritiation of dimethylnaphthalenes, which reflects the relative reactivity towards electrophiles. rsc.org |
This data illustrates the activating effect of the methyl groups and the preferential substitution at the α-positions (like positions 1 and 4) and the activated β-positions (like position 2 in 1,4-dimethylnaphthalene). The reactivity at a given position is a result of the combined electronic and steric influences of the substituent methyl groups. rsc.org
Cross Coupling Reactions Utilizing Brominated Dimethylnaphthalene Scaffolds
Palladium-Catalyzed Coupling Reactions
Palladium catalysis is a cornerstone of modern organic chemistry, enabling the formation of C-C, C-N, C-O, and C-S bonds with high efficiency and functional group tolerance. wikipedia.orgnih.gov For scaffolds like 1,4-Dimethyl-2-bromonaphthalene, these reactions allow for the precise introduction of diverse substituents.
The Suzuki-Miyaura reaction is one of the most widely used palladium-catalyzed cross-coupling methods, celebrated for its mild reaction conditions and the low toxicity of its boron-based reagents. nih.govnih.gov The reaction involves the coupling of an organoboron compound with an organic halide or pseudohalide. nih.gov
The coupling of bromonaphthalenes with boronic acids or their ester derivatives is a standard method for creating biaryl structures. youtube.com In a typical transformation, an aryl halide such as 2-bromonaphthalene (B93597) reacts with a boronic acid, like p-methoxyboronic acid, in the presence of a palladium catalyst and a base to form the corresponding arylated naphthalene (B1677914). researchgate.netyoutube.com Boronic esters are frequently employed due to their stability and ease of handling compared to boronic acids. nih.gov The reaction mechanism is well-understood, proceeding through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.gov For a substrate like 1,4-Dimethyl-2-bromonaphthalene, this reaction provides a direct route to introduce various aryl or heteroaryl groups at the 2-position.
Table 1: Generalized Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Component | Example Reagent/Condition | Purpose |
|---|---|---|
| Aryl Halide | 2-Bromonaphthalene | Substrate providing the naphthalene scaffold. |
| Boron Reagent | Phenylboronic acid or its pinacol (B44631) ester | Source of the new aryl group. |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Facilitates the C-C bond formation. |
| Ligand | PPh₃, XPhos | Stabilizes the palladium catalyst and promotes reaction steps. |
| Base | K₂CO₃, K₃PO₄, t-BuOK | Activates the organoboron reagent for transmetalation. researchgate.net |
| Solvent | Toluene (B28343), Dioxane, Ethanol/Water | Medium for the reaction. |
This table presents a generalized set of conditions. Specific optimizations are typically required for each unique substrate combination.
Recent advancements in green chemistry have popularized the use of mechanochemistry, such as ball milling, to perform reactions in the absence of bulk solvents. nih.gov This technique is particularly useful for substrates with poor solubility. semanticscholar.org Solid-state Suzuki-Miyaura reactions have been successfully applied to functionalize naphthalene scaffolds. nih.govrsc.org For instance, the core functionalization of N,N'-bis(2-ethylhexyl)-2,6-dibromo-1,4,5,8-naphthalenetetracarboxylic acid (Br₂-NDI) has been achieved using a vibratory ball mill. nih.gov These reactions are often rapid, tolerant of air and moisture, and can be performed with commercially available palladium sources like Pd(OAc)₂. nih.gov The protocol demonstrates that even complex naphthalene-based architectures can be modified efficiently under solvent-free conditions. nih.govsemanticscholar.orgnih.gov
Table 2: Mechanochemical Suzuki Coupling of a Dibrominated Naphthalene Derivative (Br₂-NDI) with Various Boronic Acids
| Entry | Boronic Acid | Product | Yield (%) |
|---|---|---|---|
| 1 | Phenylboronic acid | 2b | 73 |
| 2 | 4-Tolylboronic acid | 2c | 69 |
| 3 | 2-Tolylboronic acid | 2d | 64 |
| 4 | 2,6-Dimethylphenylboronic acid | 2e | 9 |
| 5 | Naphthalene-2-boronic acid | 2f | 66 |
Data sourced from a study on a naphthalene diimide scaffold, demonstrating the feasibility of such reactions on a naphthalene core. nih.gov Reactions were conducted in a vibratory ball mill.
The success of the Suzuki-Miyaura reaction is influenced by the electronic and steric properties of the aryl halide. Generally, the reactivity order for halides is I > Br > Cl. wikipedia.org For bromonaphthalene substrates, the reaction is typically efficient. Studies on the synthesis of arylnaphthalenes from 1,8-dibromonaphthalene (B102958) have shown that coupling with boronic acids bearing electron-donating substituents results in higher yields, which supports the importance of the transmetalation step's efficiency. researchgate.net Furthermore, research on bromo-trifluoromethanesulfonyloxy-naphthalenes has demonstrated excellent chemoselectivity, with the reaction favoring the bromide position over the triflate group, regardless of its position on the naphthalene ring. researchgate.net For sterically hindered substrates, such as those with ortho-substituents, specialized bulky and electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) have been developed to promote efficient coupling. nih.govyoutube.com
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a base. wikipedia.orglibretexts.org This reaction has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals and materials science. rug.nl The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the aryl amine product. youtube.comlibretexts.org The choice of ligand is crucial, with bulky, electron-rich phosphines being highly effective. youtube.comrug.nl
This methodology is applicable to bromonaphthalene scaffolds. For example, solvent-free Buchwald-Hartwig aminations have been performed on a dibromo-naphthalene diimide core using mechanochemistry, showcasing a green approach to synthesizing nitrogen-containing naphthalene derivatives. nih.gov
Table 3: Mechanochemical Buchwald-Hartwig Amination of a Dibrominated Naphthalene Derivative (Br₂-NDI)
| Entry | Amine | Product | Yield (%) |
|---|---|---|---|
| 1 | Diphenylamine | 4a | 22 |
| 2 | Carbazole | 4b | 36 |
| 3 | 4,4'-Dimethoxydiphenylamine | 4c | 44 |
Data sourced from a study on a naphthalene diimide scaffold. nih.gov Reactions were conducted in a vibratory ball mill.
The Sonogashira reaction is a powerful method for forming C(sp²)-C(sp) bonds by coupling a vinyl or aryl halide with a terminal alkyne. wikipedia.orglibretexts.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org This reaction provides a direct pathway to introduce alkynyl groups onto aromatic scaffolds, which are valuable building blocks in organic materials and complex molecule synthesis. researchgate.net
Like the Suzuki and Buchwald-Hartwig reactions, the Sonogashira coupling can be applied to functionalize bromonaphthalenes. Studies have demonstrated the successful double Sonogashira coupling on a dibromo-naphthalene diimide substrate under solvent-free, copper-free conditions using ball-milling. nih.gov This highlights the versatility of palladium catalysis in modifying naphthalene cores under environmentally benign conditions.
Table 4: Mechanochemical Sonogashira Coupling of a Dibrominated Naphthalene Derivative (Br₂-NDI) with Aryl Acetylenes
| Entry | Alkyne | Product | Yield (%) |
|---|---|---|---|
| 1 | Phenylacetylene | 3a | 54 |
| 2 | 4-Ethynyltoluene | 3b | 51 |
| 3 | 4-Methoxyphenylacetylene | 3c | 42 |
| 4 | 4-(Trifluoromethyl)phenylacetylene | 3d | 45 |
Data sourced from a study on a naphthalene diimide scaffold. nih.gov Reactions were conducted in a vibratory ball mill without a copper co-catalyst.
Other Palladium-Catalyzed Cross-Couplings (e.g., Heck, Negishi, Stille, Hiyama)
Palladium catalysis is a cornerstone of modern organic synthesis, and several named reactions are pivotal for the functionalization of aryl halides like bromonaphthalenes. nih.gov These methods offer diverse pathways to introduce new substituents onto the naphthalene core.
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgnih.gov The reaction typically proceeds via a Pd(0)/Pd(II) catalytic cycle, involving oxidative addition, migratory insertion of the alkene, and subsequent β-hydride elimination. libretexts.org This method allows for the direct vinylation of the bromonaphthalene scaffold.
The Negishi coupling creates a new carbon-carbon bond by reacting an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and the high reactivity of the organozinc reagents. wikipedia.org For a substrate like 1,4-Dimethyl-2-bromonaphthalene, a Negishi coupling could introduce a wide variety of alkyl, alkenyl, aryl, or alkynyl groups.
The Stille reaction utilizes a palladium catalyst to couple an organic halide with an organotin compound (organostannane). wikipedia.orgorganic-chemistry.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture. wikipedia.org However, the toxicity of tin compounds is a significant drawback. organic-chemistry.org The reaction mechanism involves oxidative addition, transmetalation, and reductive elimination. wikipedia.org
The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organosilane and an organic halide. organic-chemistry.orgwikipedia.org A crucial step in this reaction is the activation of the silicon-carbon bond, often achieved using a fluoride (B91410) source or a base, which generates a hypervalent silicon species necessary for transmetalation. organic-chemistry.orgcore.ac.uk
Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions for Aryl Bromides This table summarizes general conditions and coupling partners for the discussed reactions, applicable to bromonaphthalene scaffolds.
| Reaction | Coupling Partner | Catalyst System (Typical) | Base/Activator (Typical) | Product Type |
|---|---|---|---|---|
| Heck | Alkene | Pd(OAc)₂, PdCl₂ with phosphine ligands | K₂CO₃, Et₃N | Substituted Alkene |
| Negishi | Organozinc (R-ZnX) | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Not required | R-Aryl |
| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | Not required; Cu(I) additive can accelerate | R-Aryl |
| Hiyama | Organosilane (R-Si(OR')₃) | Pd(OAc)₂, PdCl₂ | TBAF, NaOH | R-Aryl |
Nickel-Catalyzed Cross-Coupling Reactions
Nickel catalysis has emerged as a powerful and more economical alternative to palladium for many cross-coupling reactions. nih.gov Nickel catalysts can enable unique transformations and are often effective for coupling challenging substrates.
Electro/Ni Dual-Catalyzed Decarboxylative C(sp³)–C(sp²) Coupling (e.g., with 1-Bromonaphthalene (B1665260), 2-Bromonaphthalene)
A modern and sustainable approach for forming C(sp³)–C(sp²) bonds is the dual electro/nickel-catalyzed decarboxylative coupling. This method pairs an aryl bromide, such as 1-bromonaphthalene or 2-bromonaphthalene, with readily available carboxylic acids. bohrium.comnih.gov The reaction operates under a paired redox-neutral electrolysis, avoiding the need for chemical oxidants or reductants. chemrxiv.org
The proposed mechanism involves two distinct processes at the electrodes. chemrxiv.org At the cathode, a Ni(I)-bipyridine catalyst activates the aryl bromide (Ar-Br) bond, which, after reduction, forms a Ni(II)(Ar)(Br) intermediate. nih.govchemrxiv.org Simultaneously, at the anode, a carboxylate undergoes oxidative decarboxylation to generate a carbon-centered radical. bohrium.comchemrxiv.org The combination of this radical with the Ni(II)(Ar)(Br) species leads to the formation of the C(sp³)–C(sp²) bond and regeneration of the catalyst. chemrxiv.orgresearchgate.net This methodology has demonstrated broad scope and excellent functional group tolerance. chemrxiv.org
Table 2: Examples of Electro/Ni Dual-Catalyzed Decarboxylative Coupling of Aryl Bromides Data synthesized from literature examples demonstrating the scope of the reaction. chemrxiv.orgchemrxiv.org
| Aryl Bromide | Carboxylic Acid | Catalyst/Ligand | Solvent | Yield (%) |
|---|---|---|---|---|
| 4-Bromobiphenyl | N-Boc-glycine | NiBr₂·diglyme / 4,4′-di-tert-butyl-2,2′-bipyridine | DMF/NMP (9:1) | 95 |
| 1-Bromonaphthalene | N-Boc-alanine | NiBr₂·diglyme / 4,4′-di-tert-butyl-2,2′-bipyridine | DMF/NMP (9:1) | 85 |
| 2-Bromonaphthalene | 2-(4-chlorophenoxy)propanoic acid | NiBr₂·diglyme / 4,4′-di-tert-butyl-2,2′-bipyridine | DMF/NMP (9:1) | 88 |
| 4'-Bromoacetophenone | 4-(tert-butoxycarbonyl)phenylacetic acid | NiBr₂·diglyme / 4,4′-di-tert-butyl-2,2′-bipyridine | DMF/NMP (9:1) | 91 |
Photoredox/Nickel Dual-Catalyzed Reductive C(sp²)–Si Cross-Coupling (e.g., with 1-Bromonaphthalene, 2-Bromonaphthalene)
The synthesis of valuable organosilanes can be achieved via a photoredox/nickel dual-catalyzed reductive cross-coupling. This strategy effectively couples aryl halides, including bromonaphthalenes, with chlorosilanes. oaepublish.com A key innovation of this method is the use of a photocatalyst and a mild organic reductant, such as an α-silylamine, which circumvents the need for stoichiometric metallic reductants like zinc or manganese that are common in other reductive couplings. oaepublish.comrsc.org
The catalytic cycle is initiated by the photoexcitation of a photoredox catalyst, which then reduces the nickel catalyst to a more reactive state. This nickel species subsequently activates the aryl halide. The chlorosilane is coupled in a process that benefits from the mild and reliable reduction provided by the organic reductant. oaepublish.com This protocol offers an alternative and synthetically valuable route for C(sp²)–Si bond formation under gentle conditions. oaepublish.com
Table 3: Examples of Photoredox/Nickel Dual-Catalyzed C–Si Coupling Data based on reported conditions for the silylation of aryl halides. oaepublish.comoaepublish.com
| Aryl Halide | Chlorosilane | Photocatalyst | Ligand | Reductant | Yield (%) |
|---|---|---|---|---|---|
| 4-Bromobiphenyl | Chloro(dimethyl)(vinyl)silane | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | 4,4′-Di-tert-butyl-2,2′-bipyridine | α-Silylamine | 98 |
| 1-Bromonaphthalene | Chloro(dimethyl)(phenyl)silane | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | 4,4′-Di-tert-butyl-2,2′-bipyridine | α-Silylamine | 85 |
| 4-Bromoanisole | Chloro(hydrido)dimethylsilane | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | 3,4,7,8-Tetramethyl-1,10-phenanthroline | α-Silylamine | 70 |
Catalytic System Development and Optimization
The success of cross-coupling reactions hinges on the careful development and optimization of the catalytic system. The choice of ligands, solvents, and additives can dramatically influence reaction efficiency, selectivity, and substrate scope.
Ligand Effects on Reaction Efficiency and Selectivity
Ligands play a central role in stabilizing the metal catalyst, modulating its electronic and steric properties, and facilitating key steps in the catalytic cycle like oxidative addition and reductive elimination. nih.gov
In palladium-catalyzed reactions, electron-rich and bulky phosphine ligands or N-heterocyclic carbenes (NHCs) often enhance catalytic activity, enabling the coupling of less reactive aryl chlorides or sterically hindered substrates. nih.gov For instance, robust acenaphthoimidazolylidene palladium complexes have shown extremely high activity in Negishi couplings under mild conditions. organic-chemistry.org
In nickel catalysis, the choice of ligand is equally critical. For stereospecific cross-couplings, the use of a simple stilbene (B7821643) ligand has been shown to overcome the traditional requirement for a naphthyl group on the substrate, preventing side reactions like β-hydride elimination and significantly expanding the reaction's scope. nih.gov In electro/Ni dual catalysis, bipyridine ligands are essential for the reaction's success, facilitating the formation of the key Ni(II)(Ar)(Br) intermediate. researchgate.net The ligand can also influence chemoselectivity, particularly when multiple reactive sites are present on a substrate. rsc.org
Influence of Solvents and Additives in Cross-Coupling Processes
The reaction medium, comprising the solvent and any additives, is a critical factor in the outcome of a cross-coupling process. The solvent must be capable of dissolving a range of components with different polarities, including organic substrates, organometallic species, and inorganic bases. whiterose.ac.uk Dipolar aprotic solvents like N,N-Dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and 1,4-dioxane (B91453) are common choices as they effectively dissolve most reactants and stabilize charged intermediates. organic-chemistry.orgwhiterose.ac.uk In some cases, aromatic solvents like toluene are used, particularly when less polar conditions are required. whiterose.ac.uk
Additives can serve multiple functions. In Stille couplings, copper(I) salts are often added to accelerate the transmetalation step, which is frequently the rate-limiting step of the cycle. harvard.edu In iron-catalyzed couplings, amide additives like N-methyl-2-pyrrolidone (NMP) or amine additives such as N,N,N′,N′-tetramethylethylenediamine (TMEDA) can stabilize reactive iron intermediates, suppress side reactions, and broaden the substrate scope. nih.gov In Hiyama couplings, a fluoride source like tetrabutylammonium (B224687) fluoride (TBAF) is a crucial activator for the organosilane partner. core.ac.uk The careful selection of solvents and additives is therefore indispensable for optimizing reaction rates, yields, and selectivity. chemrxiv.orgresearchgate.net
Applications and Functionalization of Brominated Dimethylnaphthalene Scaffolds in Advanced Organic Chemistry
Building Blocks for Complex Molecular Architectures
The rigid, planar structure of the dimethylnaphthalene core, combined with the reactive potential of the carbon-bromine bond, positions 1,4-dimethyl-2-bromonaphthalene as a valuable precursor for more intricate molecular designs. Its utility has been demonstrated primarily in the construction of components for molecular machinery.
Synthesis of Advanced Organic Materials (e.g., for Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs))
Naphthalene-based materials are widely employed in organic electronics due to their inherent charge-transport capabilities and high thermal stability. mdpi.com For instance, copolymers incorporating 1,4-naphthalene units have been investigated as blue-light-emitting materials in OLEDs. mdpi.com Furthermore, the introduction of heteroatoms like boron into polycyclic aromatic hydrocarbon (PAH) frameworks, a strategy that can be accessed from brominated precursors, has been shown to produce materials with applications in both OLEDs and OFETs. nih.goved.ac.uk These boron-doped PAHs can exhibit thermally activated delayed fluorescence (TADF), a desirable property for high-efficiency OLEDs. ed.ac.uk
However, the direct use of 1,4-dimethyl-2-bromonaphthalene as a starting material for the synthesis of materials for OLEDs, OFETs, or OPVs is not extensively documented in the current scientific literature. The principles of molecular design suggest its potential as a building block, where the bromo- and methyl-substituted naphthalene (B1677914) core could be incorporated into larger conjugated systems, but specific examples remain limited.
Precursors for Polyaromatic Hydrocarbons
The synthesis of large, complex polyaromatic hydrocarbons (PAHs) often relies on the coupling of smaller, functionalized aromatic fragments. Palladium-catalyzed cross-coupling and annulation reactions are powerful tools for this purpose. rsc.orgnih.gov For example, dibromonaphthalene derivatives can be coupled with boronic esters of other PAHs to create extended π-systems. rsc.org
While these methods establish a clear pathway from brominated naphthalenes to larger PAHs, the specific use of 1,4-dimethyl-2-bromonaphthalene as a precursor in this context is not prominently reported. Its structure is suitable for such transformations, but researchers have more commonly utilized other isomers like 1,8-dibromonaphthalene (B102958) for specific annulation strategies. rsc.org
Scaffolds for Natural Product Synthesis (e.g., Naphthylisoquinoline Alkaloids)
The naphthalene ring system is a core component of many natural products, including the structurally complex naphthylisoquinoline alkaloids. The synthesis of these molecules often requires the assembly of functionalized naphthalene precursors. Although the utility of bromonaphthalene derivatives in constructing these natural products is established, there is no significant body of research demonstrating the application of 1,4-dimethyl-2-bromonaphthalene as a key scaffold for the synthesis of naphthylisoquinoline alkaloids or other major classes of natural products.
Construction of Naphthalene-Based Molecular Tongs
Naphthalene-based molecular tongs are host molecules designed with a specific geometry to bind guest molecules through non-covalent interactions. The synthesis of these structures involves building upon a central naphthalene scaffold. While functionalization of the naphthalene core is critical for creating the binding cavity and tuning solubility, the literature does not specifically highlight the use of 1,4-dimethyl-2-bromonaphthalene as a primary building block for these supramolecular constructs.
Building Blocks for Molecular Motors
One of the most significant applications for functionalized naphthalene scaffolds is in the construction of light-driven rotary molecular motors. These motors are typically overcrowded alkenes composed of a "top half" (the rotor) and a "bottom half" (the stator), connected by a central double bond. The properties of the motor, such as its rotation speed, are heavily influenced by the structure of these halves.
The synthesis of a 5-bromo naphthalene-based ketone, a key "top half" precursor, has been described as a challenging but crucial process. nih.gov This allows for further functionalization after the motor has been assembled. A multi-step synthesis to create such a building block starts from 1,4-dibromonaphthalene (B41722), a closely related analog to the title compound. nih.gov The process involves lithiation, Friedel-Crafts acylation, intramolecular cyclization, and finally methylation to yield the desired ketone structure. nih.gov Installing halogen substituents on the motor components opens up possibilities for subsequent cross-coupling reactions. nih.gov This established synthetic route for a bromo-naphthalene based motor component underscores the potential role of scaffolds like 1,4-dimethyl-2-bromonaphthalene in this advanced field of nanotechnology.
| Step | Reaction Type | Starting Material | Key Reagents | Purpose |
|---|---|---|---|---|
| 1 | Lithiation / Silylation | 1,4-Dibromonaphthalene | n-BuLi, TMSCl | To differentiate the two bromine positions. |
| 2 | Friedel–Crafts Acylation | Mono-silylated intermediate | 3-chloropropanoyl chloride, AlCl3 | To introduce the acyl chain. |
| 3 | Intramolecular Alkylation | Acylated intermediate | AlCl3, H2SO4 | To form the five-membered ring of the ketone. |
| 4 | Methylation | Cyclized ketone | MeI, LDA | To install the methyl group alpha to the carbonyl. |
Functionalization for Tunable Properties
The true versatility of 1,4-dimethyl-2-bromonaphthalene lies in the reactivity of its carbon-bromine bond. This site provides a gateway for a multitude of chemical modifications, allowing for the rational design of molecules with tailored electronic, photophysical, and steric characteristics. Transition metal-catalyzed cross-coupling reactions are the most powerful methods for achieving this functionalization.
The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a premier method for forming new carbon-carbon bonds. researchgate.netjyu.fi For a substrate like 1,4-dimethyl-2-bromonaphthalene, this reaction would enable the introduction of various aryl or vinyl groups at the 2-position. This would extend the π-conjugation of the naphthalene system, which can significantly alter its absorption and emission properties. The efficiency and selectivity of Suzuki-Miyaura couplings can be influenced by the electronic nature of the substituents on the coupling partners. researchgate.net
Other important cross-coupling reactions include the Heck coupling (for introducing alkenes), the Buchwald-Hartwig amination (for introducing nitrogen-based groups), and Sonogashira coupling (for introducing alkynes). Halogen-bridged methylnaphthyl palladium dimers have been developed as highly efficient catalyst precursors for such transformations, demonstrating the synergy between the naphthalene scaffold and modern catalysis. nih.gov The ability to install a wide range of functional groups allows chemists to fine-tune the molecule's properties for specific applications, such as modifying its solubility, solid-state packing, or its ability to coordinate to metal centers.
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System | Effect on Properties |
|---|---|---|---|---|
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid or Ester | C-C (sp2-sp2) | Pd(PPh3)4, Pd(OAc)2 with phosphine (B1218219) ligands | Extends π-conjugation, modifies electronic and optical properties. |
| Heck | Alkene | C-C (sp2-sp2) | Pd(OAc)2, phosphine ligands | Introduces vinyl groups, useful for polymerization or further reaction. |
| Buchwald-Hartwig | Amine | C-N | Pd catalysts with specialized phosphine ligands (e.g., XPhos, RuPhos) | Introduces electron-donating groups, tunes HOMO level, enhances solubility. |
| Sonogashira | Terminal Alkyne | C-C (sp2-sp) | Pd catalyst, Cu(I) co-catalyst | Creates rigid, linear extensions of the π-system. |
| Stille | Organostannane | C-C | Pd catalyst | Forms C-C bonds with high functional group tolerance. |
Introduction of Polar Groups onto Naphthalene Scaffolds for Solubility Enhancement
The modification of naphthalene scaffolds through the introduction of polar groups is a critical strategy for enhancing the aqueous solubility of these inherently hydrophobic molecules. This is particularly important in the context of medicinal chemistry and materials science, where bioavailability and processability are paramount. The inherent insolubility of many naphthalene derivatives can be a significant hurdle in their development as therapeutic agents or functional materials. nih.gov
Research has demonstrated that the strategic placement of polar substituents on the naphthalene core can significantly improve water solubility while maintaining or even enhancing the desired biological or photophysical properties. rsc.orgrsc.org A common approach involves leveraging the reactivity of a bromo-substituted naphthalene scaffold, such as 1,4-dimethyl-2-bromonaphthalene, as a versatile handle for introducing a variety of polar functionalities.
Metal-catalyzed cross-coupling reactions are instrumental in this functionalization process. Techniques like the Buchwald-Hartwig amination, the Sonogashira reaction, and Beller cyanation have been successfully employed to introduce amines, alkynes, and cyano groups, respectively. rsc.orgrsc.orgresearchgate.net For instance, in the development of HIV-1 protease inhibitors based on a naphthalene scaffold, researchers introduced polar groups at the 3-position. rsc.orgrsc.orgresearchgate.net While the starting material in that specific study was 3-bromonaphthalene-2,7-diol, the principle of using a bromine atom as a point for modification is directly applicable to scaffolds like 1,4-dimethyl-2-bromonaphthalene.
Kinetic analyses of these modified compounds have confirmed that the introduction of specific polar substituents, such as an aminopropanediol moiety, not only increases water solubility but can also maintain the inhibitory activity against the target enzyme. rsc.org This highlights the delicate balance required: the chosen polar group must be hydrophilic enough to enhance solubility without being so bulky or electronically disruptive that it compromises the molecule's ability to interact with its target. rsc.org The success of this strategy underscores the importance of the brominated naphthalene scaffold as a key intermediate in the synthesis of more drug-like and functional molecules.
| Functionalization Reaction | Polar Group Introduced | Effect on Solubility | Reference |
| Buchwald-Hartwig Amination | Amino groups (e.g., aminopropanediol) | Increased | rsc.orgrsc.orgresearchgate.net |
| Sonogashira Reaction | Alkynes (can be further functionalized) | Modified | rsc.orgrsc.orgresearchgate.net |
| Beller Cyanation | Cyano groups | Modified | rsc.orgrsc.orgresearchgate.net |
| Nucleophilic Substitution | Isopentylthio, n-butylamino, dimethylamino | Modified | rsc.org |
Incorporation into Light-Harvesting Antenna Systems
Brominated dimethylnaphthalene scaffolds serve as valuable building blocks in the construction of sophisticated light-harvesting antenna systems. These systems are designed to capture light energy over a broad spectral range and efficiently transfer it to a central acceptor molecule, mimicking the initial processes of natural photosynthesis. The 1,4-dimethylnaphthalene (B47064) core, when appropriately functionalized, can act as an effective energy donor or "antenna" chromophore.
In the design of one such system, a 4-bromonaphthalene monoimide derivative was synthesized as a key intermediate. rsc.org The bromine atom's role was pivotal, allowing for subsequent nucleophilic substitution reactions to introduce various electron-donating groups, such as isopentylthio, n-butylamino, and dimethylamino. rsc.org These substitutions are crucial as they modulate the electronic properties of the naphthalene chromophore, tuning its absorption and emission characteristics to ensure efficient energy transfer to the perylene-based acceptor. rsc.org
For a light-harvesting system to be effective, there must be a significant overlap between the emission spectrum of the donor (the naphthalene derivative) and the absorption spectrum of the acceptor. rsc.org Research has shown that donor compounds like 4-(n-butylamino)naphthalene monoimide emit strongly in a region where perylene (B46583) derivatives have strong absorption, fulfilling a key requirement for efficient fluorescence resonance energy transfer (FRET). rsc.org
The photophysical investigations of these antenna systems, where naphthalene moieties are covalently linked to a perylene core, confirm that upon excitation of the naphthalene chromophore, highly efficient energy transfer to the perylene core occurs. rsc.org This demonstrates the successful application of the functionalized naphthalene scaffold as a light-harvesting component, capable of capturing light energy and funneling it to a reaction center, a critical function for applications in artificial photosynthesis and molecular photonics.
| Component | Function | Key Structural Feature | Reference |
| 4-Substituted Naphthalene Monoimide | Energy Donor (Antenna) | Tunable electronic properties via substitution at the bromo-position | rsc.org |
| Perylene Derivative | Energy Acceptor | Strong absorption overlapping with donor emission | rsc.org |
Naphthalene Derivatives in Medicinal Chemistry Research
The naphthalene scaffold is a versatile platform in medicinal chemistry, with its derivatives showing a wide array of pharmacological activities. ontosight.ainih.gov The rigid, bicyclic aromatic structure provides a foundation that can be readily functionalized to create compounds with specific interactions with biological targets. ontosight.aiijpsjournal.com
Scaffold Exploration for Biological Activities (e.g., Antioxidant, Anticancer)
The 1,4-dimethylnaphthalene framework is a subject of investigation for significant biological activities, particularly in the realms of antioxidant and anticancer research. ontosight.ainih.govresearchgate.net Functionalized derivatives of 1,4-dimethylnaphthalene have been explored as precursors for compounds with potential anticancer and antibiotic properties. nih.govresearchgate.net
One innovative approach involves using these derivatives to form metastable endoperoxides. nih.govresearchgate.net These endoperoxides can be generated photochemically and are designed for the controlled release of singlet oxygen, a highly reactive species capable of inducing cell death. nih.govresearchgate.net This strategy is being explored for anticancer applications, as it allows for the delayed release of the cytotoxic agent, which is crucial for allowing sufficient time for the compound to be taken up by cells and transported to the target region under physiological conditions. nih.govresearchgate.net
The antioxidant potential of naphthalene derivatives is also a significant area of research. ontosight.ai Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases. nih.govmdpi.com While the direct antioxidant activity of 1,4-dimethyl-2-bromonaphthalene itself is not extensively detailed, the broader class of naphthalene derivatives has shown promise. ontosight.ai The activity of these compounds is often linked to their ability to scavenge free radicals. nih.govnih.gov The specific functional groups attached to the naphthalene core are critical in determining the antioxidant efficacy. For example, the presence of hydroxyl groups on related bromophenol structures is considered important for free radical scavenging activity. nih.gov This suggests that derivatization of the 1,4-dimethyl-2-bromonaphthalene scaffold to include such functional groups could yield potent antioxidant agents.
| Biological Activity | Mechanism/Approach | Relevant Derivative Class | Reference |
| Anticancer | Controlled release of singlet oxygen via endoperoxide decomposition | Functionalized 1,4-dimethylnaphthalenes | nih.govresearchgate.net |
| Anticancer | Inhibition of topoisomerase II, induction of apoptosis | Banoxantrone (an anthracenedione, structurally related) | nih.gov |
| Anticancer | Antiproliferative activity against various cancer cell lines | Quinazoline-chalcones and pyrimidodiazepines | rsc.org |
| Antioxidant | Scavenging of free radicals (e.g., DPPH, ABTS) | Bromophenols, general naphthalene derivatives | nih.govnih.govresearchgate.net |
| Antioxidant | Activation of the Nrf2 pathway | Naphthalene-based NRF2 activators | nih.gov |
Design and Synthesis of Naphthalene-Based NRF2 Activators and Scaffold Replacement Strategies
The Keap1-Nrf2 protein-protein interaction is a critical regulatory point in the cellular oxidative stress response, making it a prime target for therapeutic intervention in diseases characterized by inflammation and oxidative stress. researchgate.netacs.orgnih.gov Small molecule inhibitors of this interaction act as activators of the transcription factor Nrf2, which upregulates the expression of numerous cytoprotective genes. researchgate.netnih.gov
The naphthalene scaffold has proven to be a highly effective core for the design of potent, non-electrophilic Nrf2 activators. acs.orgnih.gov Extensive structure-activity relationship (SAR) studies have been conducted on these naphthalene-based inhibitors. acs.orgnih.gov These studies have explored modifications to the flanking benzenesulfonamide (B165840) arms and the linkers connecting them to the naphthalene core, revealing key features responsible for high-affinity binding to the Kelch domain of Keap1. acs.org For example, research has identified that a 1,4-substitution pattern on the naphthalene ring is optimal for activity. nih.gov
However, despite their potency, concerns about the drug-like properties of the 1,4-diaminonaphthalene scaffold, including potential mutagenicity, have prompted scaffold replacement strategies. nih.govnih.gov The goal is to identify alternative core structures that retain or improve upon the potency, solubility, and metabolic stability of the original naphthalene-based compounds while offering a better safety profile. nih.govnih.gov
One successful example of a scaffold replacement is the 1,4-substituted isoquinoline (B145761) core. nih.gov Comparative studies have shown that isoquinoline-based Nrf2 activators can exhibit similar potency, aqueous solubility, and metabolic stability to their naphthalene counterparts. nih.gov Crucially, a mini-Ames assay indicated that the 1,4-substituted isoquinoline has an improved mutagenic profile compared to the 1,4-substituted naphthalene. nih.gov This work highlights a rational approach to drug design, moving from a promising but potentially flawed lead scaffold to a more drug-like alternative without sacrificing the desired biological activity.
| Compound Series | Scaffold | Key Finding | Reference |
| Naphthalene-based inhibitors | 1,4-Disubstituted Naphthalene | Potent, non-electrophilic activators of Nrf2; 1,4-substitution pattern is optimal. | acs.orgnih.govnih.gov |
| Isoquinoline-based inhibitors | 1,4-Disubstituted Isoquinoline | A viable replacement for the naphthalene scaffold with similar potency and an improved mutagenic profile. | nih.govnih.gov |
| Quinoline-based inhibitors | Quinoline | Explored as another heterocyclic replacement for the naphthalene core. | nih.gov |
Computational and Theoretical Investigations of Halogenated Naphthalene Derivatives
Electronic Structure Calculations
Electronic structure calculations are fundamental to predicting the physicochemical properties of molecules. For halogenated naphthalenes like 1,4-Dimethyl-2-bromonaphthalene, these calculations reveal how the interplay of the aromatic system with methyl and bromo substituents dictates the molecule's behavior.
Quantum Chemical Methodologies
A variety of quantum chemical methodologies are employed to investigate the electronic structure of naphthalene (B1677914) derivatives. These methods range from ab initio Hartree-Fock (HF) to more sophisticated approaches like Density Functional Theory (DFT). cardiff.ac.uk
Density Functional Theory (DFT) has become a particularly popular method due to its balance of computational cost and accuracy. Studies on related aromatic systems frequently utilize DFT to model their properties. Common functionals include:
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A hybrid functional that incorporates a portion of exact exchange from Hartree-Fock theory. It is widely used for geometry optimization and electronic property calculations of organic molecules. nih.govrsc.org
CAM-B3LYP: A long-range corrected version of B3LYP, which is particularly useful for systems with significant charge separation or when studying charge transfer excitations. researchgate.net
ωB97X-D: A range-separated hybrid functional that includes empirical dispersion corrections, making it suitable for studying non-covalent interactions. rsc.org
These functionals are paired with basis sets of varying sizes and complexities, which are mathematical functions used to build the molecular orbitals. Commonly used basis sets for these types of molecules include Pople-style basis sets like 6-31G(d,p) , 6-311+G(d,p) , and correlation-consistent basis sets like aug-cc-pVQZ and cc-pVTZ . cardiff.ac.ukrsc.orgnih.govosti.gov The choice of functional and basis set is critical and is often validated against experimental data when available. rsc.org
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic properties. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability; a large gap suggests high stability and low reactivity. youtube.com
For the parent naphthalene molecule, DFT calculations with the aug-cc-pVQZ basis set have determined the HOMO-LUMO gap to be approximately 4.75 eV. cardiff.ac.uk Substituents on the naphthalene ring significantly influence these energy levels.
Halogens , like the bromine atom in 1,4-Dimethyl-2-bromonaphthalene, have a more complex effect. While they are deactivating due to their inductive electron-withdrawing nature, their lone pairs can participate in resonance, raising the HOMO energy. Studies on 1-bromonaphthalene (B1665260) and 2-bromonaphthalene (B93597) show they have slightly lower hardness (related to the HOMO-LUMO gap) than their methylnaphthalene counterparts.
This suggests that 1,4-Dimethyl-2-bromonaphthalene would have a HOMO-LUMO gap that is modulated by the competing effects of its substituents, likely resulting in a reactive molecule with a smaller energy gap compared to unsubstituted naphthalene.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Method/Basis Set |
|---|---|---|---|---|
| Naphthalene | -6.13 | -1.38 | 4.75 | DFT/aug-cc-pVQZ cardiff.ac.uk |
| 1-Methylnaphthalene | -7.683 | N/A | N/A | B3LYP-D3/6-311++G(d,p) |
| 1-Bromonaphthalene | -7.894 | N/A | N/A | B3LYP-D3/6-311++G(d,p) |
| Naproxen (a naphthalene derivative) | N/A | N/A | 4.4665 | DFT youtube.com |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. osti.gov The MEP map illustrates the electrostatic potential on the electron density surface.
Red regions indicate negative potential, corresponding to areas rich in electrons that are susceptible to electrophilic attack. For 1,4-Dimethyl-2-bromonaphthalene, these would be concentrated on the π-system of the naphthalene rings and around the electronegative bromine atom.
Blue regions denote positive potential, highlighting electron-deficient areas prone to nucleophilic attack. These are typically found around the hydrogen atoms.
Green regions represent neutral potential.
For 1,4-Dimethyl-2-bromonaphthalene, the MEP map would show the bromine atom and the aromatic rings as the primary sites for electrophilic interaction, while the hydrogen atoms of the methyl groups would be the most electropositive sites.
Natural Bond Orbital (NBO) Analysis for Charge Transfer
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer events, such as hyperconjugation, which contribute to molecular stability. osti.gov In this analysis, the interactions between filled (donor) and empty (acceptor) orbitals are evaluated. The stabilization energy, E(2), associated with these interactions quantifies their significance. researchgate.net
For 1,4-Dimethyl-2-bromonaphthalene, NBO analysis would reveal:
Hyperconjugative interactions between the σ-orbitals of the C-H bonds in the methyl groups and the π*-antibonding orbitals of the naphthalene ring.
Resonance interactions involving the lone pair electrons of the bromine atom (donor) and the π*-antibonding orbitals of the aromatic ring (acceptor).
The analysis of atomic charges would confirm the electron-withdrawing inductive effect of the bromine atom and the electron-donating nature of the methyl groups, providing a quantitative measure of the charge distribution predicted by MEP analysis. researchgate.netosti.gov
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction pathways, transition states, and intermediates.
Study of Bromination and Substitution Reaction Pathways
The synthesis of 1,4-Dimethyl-2-bromonaphthalene involves the electrophilic aromatic substitution of 1,4-dimethylnaphthalene (B47064). Computational studies using DFT can elucidate the mechanism of this reaction. rsc.org The bromination of aromatic compounds typically proceeds via an addition-elimination mechanism. rsc.org
Formation of the Electrophile: In the presence of a Lewis acid catalyst (e.g., FeBr₃), molecular bromine (Br₂) becomes polarized, creating a potent electrophile, Br⁺.
Electrophilic Attack: The π-electron system of the 1,4-dimethylnaphthalene ring attacks the electrophilic bromine. The position of this attack is directed by the existing substituents. The two methyl groups are activating, ortho-para directing groups. In 1,4-dimethylnaphthalene, the C2, C3, C5, and C8 positions are activated. Steric hindrance from the peri methyl group at C1 makes the C8 position less accessible. The C2 position is highly activated by the C1 methyl group and is a likely site of substitution.
Formation of the Sigma Complex: The attack leads to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or Wheland intermediate (sigma complex). Computational modeling can determine the relative stabilities of the different possible sigma complexes, confirming that substitution at the C2 position is favored.
Deprotonation: A weak base, such as the FeBr₄⁻ complex, removes a proton from the carbon atom bearing the new bromine substituent, restoring the aromaticity of the ring and yielding the final product, 1,4-Dimethyl-2-bromonaphthalene.
DFT calculations can model the energy profile of this entire pathway, identifying the transition state energies and confirming that the reaction preferentially occurs at the C2 position, consistent with experimental observations. rsc.org
Investigation of Ozonolysis Mechanisms for Dimethylnaphthalenes
The ozonolysis of dimethylnaphthalenes has been a subject of scientific investigation to understand the reaction pathways and product formation, which can be influenced by the reaction solvent. iastate.edu When dimethylnaphthalenes react with ozone, the process can lead to the cleavage of one or two double bonds within the naphthalene ring system. iastate.edu
Theoretical and experimental studies on various dimethylnaphthalenes, including the 1,4-dimethylnaphthalene scaffold central to 1,4-Dimethyl-2-bromonaphthalene, reveal that the reaction proceeds via the formation of an initial, unstable molozonide. msu.edu This intermediate rapidly decomposes through a process known as the Criegee mechanism, yielding a carbonyl fragment and a carbonyl oxide, which is a zwitterionic species. msu.edu
The nature of the solvent plays a critical role in the product distribution. Studies on 1,4-dimethylnaphthalene have shown that ozonolysis in aqueous solutions predominantly yields mono-ozonolysis products, where only one double bond in the aromatic system is cleaved. iastate.edu This is in contrast to reactions carried out in organic solvents like n-hexane or methanol, where products resulting from the cleavage of two double bonds are more common. iastate.edu Furthermore, aqueous ozonolysis tends to produce aldehydes and ketones exclusively, while reactions in organic solvents can also yield carboxylic acids. iastate.edu For instance, the aqueous ozonolysis of 1,4-dimethylnaphthalene has been shown to produce specific mono-ozonolysis products like (E)-3-(2-acetyl-5-methylphenyl)-2-butenal.
Computational studies using Density Functional Theory (DFT) on similar polycyclic aromatic hydrocarbons (PAHs) help elucidate the reaction's feasibility by calculating changes in thermodynamic quantities, such as free energy, which indicate whether a reaction pathway is spontaneous. researchgate.net
Table 1: Ozonolysis Product Types of Dimethylnaphthalenes in Different Solvents
| Solvent | Predominant Product Type | Typical Functional Groups Formed |
| Water | Mono-ozonolysis products | Aldehydes, Ketones |
| n-Hexane | Di-ozonolysis products | Aldehydes, Ketones, Carboxylic Acids |
| Methanol | Di-ozonolysis products | Aldehydes, Ketones, Carboxylic Acids |
This table is generated based on findings from studies on various dimethylnaphthalenes. iastate.edu
Prediction and Correlation of Spectroscopic Properties with Theoretical Models
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like 1,4-Dimethyl-2-bromonaphthalene. nih.gov Methods such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are employed to calculate various spectra, which can then be correlated with experimental data for structural elucidation. nih.govchemrxiv.org
These theoretical models can predict a range of spectroscopic data:
NMR Spectroscopy: Theoretical calculations can determine the nuclear magnetic resonance (NMR) shieldings. For halogenated compounds, it has been observed that as the atomic radius of the halogen increases, the NMR shielding also tends to increase. nih.gov
Vibrational Spectroscopy (IR and Raman): Infrared (IR) and Raman spectra can be computed to identify vibrational modes. chemrxiv.org For instance, calculations can pinpoint frequencies corresponding to specific bond stretches and bends within the molecule.
Electronic Spectroscopy (UV-Vis): The electronic absorption and emission spectra (UV-Vis and fluorescence) are predicted using methods like TD-DFT. chemrxiv.org Calculations for halogenated aromatic systems have shown how substituents can cause shifts in absorption bands; for example, bromine substitution can lead to a redshift in the most intense absorption band compared to fluorine or chlorine analogues. nih.govchemrxiv.org
These computational approaches allow for a systematic investigation of how structural features, such as the position and nature of substituents on the naphthalene core, influence the spectroscopic output. nih.gov The correlation between predicted and measured spectra is a cornerstone in confirming the structure of newly synthesized or complex halogenated naphthalene derivatives. google.com
Table 2: Theoretical Prediction of Spectroscopic Properties for Halogenated Aromatics
| Spectroscopic Technique | Predicted Parameter | Typical Computational Method |
| Nuclear Magnetic Resonance (NMR) | Chemical Shifts / Shielding Constants | DFT |
| Infrared (IR) Spectroscopy | Vibrational Frequencies and Intensities | DFT |
| Raman Spectroscopy | Raman Activities | DFT |
| UV-Vis Absorption Spectroscopy | Absorption Wavelengths (λmax), Oscillator Strengths | TD-DFT |
| Fluorescence Spectroscopy | Emission Wavelengths | TD-DFT |
This table summarizes common computational methods used for predicting spectroscopic properties as described in the literature. nih.govchemrxiv.org
Conformational Analysis and Molecular Geometry Optimization
Theoretical models are essential for performing conformational analysis and molecular geometry optimization of halogenated naphthalene derivatives like 1,4-Dimethyl-2-bromonaphthalene. These computational studies provide insight into the molecule's three-dimensional structure, stability, and the steric and electronic effects of its substituents. psu.educhemrxiv.org
The process typically begins with building an initial model of the molecule. This structure is then optimized using computational methods, such as DFT, to find the lowest energy conformation, which represents the most stable arrangement of the atoms. chemrxiv.orgacs.org During geometry optimization, key parameters such as bond lengths, bond angles, and dihedral angles are adjusted to minimize the total energy of the system.
For naphthalene derivatives, particular attention is paid to:
Steric Interactions: The presence of substituents like methyl groups and a bromine atom in close proximity on the naphthalene ring can lead to steric strain. Conformational analysis helps understand how the molecule adapts to minimize these repulsive forces, which might involve slight distortions from a perfectly planar aromatic system. psu.edu
Bond Parameters: Optimization provides precise values for bond lengths (e.g., C-C, C-H, C-Br) and the angles between them (e.g., C-C-C, C-C-Br). These calculated parameters can be compared with data from experimental techniques like X-ray crystallography to validate the theoretical model.
Aromaticity and Planarity: While the naphthalene core is aromatic and largely planar, bulky substituents can cause out-of-plane distortions. Molecular mechanics and DFT calculations can quantify the degree of this distortion and its energetic consequences. psu.edu
These computational investigations are crucial for understanding the structure-property relationships in halogenated naphthalenes, influencing their chemical reactivity and interactions. acs.org
Table 3: Key Parameters in Molecular Geometry Optimization
| Parameter | Description | Relevance to 1,4-Dimethyl-2-bromonaphthalene |
| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms (e.g., C-Br, C-C). | Defines the core structure and substituent attachment. |
| Bond Angles | The angle formed between three connected atoms (e.g., C1-C2-Br). | Determines the local geometry and steric environment. |
| Dihedral Angles | The angle between two intersecting planes, used to describe the rotation around a bond. | Crucial for analyzing the conformation and planarity of the ring system. |
| Total Energy | The calculated potential energy of the molecule for a given geometry. | The minimum energy corresponds to the most stable conformation. |
This table outlines fundamental parameters adjusted during computational geometry optimization. chemrxiv.org
Advanced Spectroscopic Characterization Techniques in Research of Halogenated Naphthalene Derivatives
Vibrational Spectroscopy
Vibrational spectroscopy is a cornerstone for identifying functional groups and elucidating the molecular structure of organic compounds. By probing the vibrational modes of a molecule, both infrared and Raman spectroscopy offer a unique fingerprint of the compound's structure.
Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The FTIR spectrum of 1,4-Dimethyl-2-bromonaphthalene is expected to exhibit characteristic absorption bands arising from the naphthalene (B1677914) core, the methyl groups, and the carbon-bromine bond.
Key Expected FTIR Vibrational Modes:
Aromatic C-H Stretching: These vibrations typically appear in the region of 3100-3000 cm⁻¹. For 1,4-Dimethyl-2-bromonaphthalene, the protons on the naphthalene ring will give rise to sharp absorption bands in this range.
Aliphatic C-H Stretching: The methyl groups (-CH₃) will show characteristic symmetric and asymmetric stretching vibrations in the 2960-2850 cm⁻¹ region.
C=C Aromatic Stretching: The stretching vibrations of the carbon-carbon double bonds within the naphthalene ring are expected to produce a series of sharp bands in the 1620-1450 cm⁻¹ region. The substitution pattern can influence the exact position and intensity of these bands.
C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds occur in the 1300-1000 cm⁻¹ and 900-675 cm⁻¹ regions, respectively. The pattern of these bands can often be used to infer the substitution pattern on the aromatic ring.
C-Br Stretching: The carbon-bromine stretching vibration is a key feature for identifying halogenated compounds. For bromo-aromatic compounds, this band is typically observed in the 600-500 cm⁻¹ region.
Interactive Data Table: Predicted FTIR Peaks for 1,4-Dimethyl-2-bromonaphthalene
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |
| Aromatic C-H Stretch | 3100-3000 | Naphthalene Ring |
| Aliphatic C-H Stretch | 2960-2850 | Methyl (-CH₃) |
| Aromatic C=C Stretch | 1620-1450 | Naphthalene Ring |
| C-H In-plane Bend | 1300-1000 | Aromatic/Aliphatic |
| C-H Out-of-plane Bend | 900-675 | Aromatic |
| C-Br Stretch | 600-500 | Bromo-aromatic |
Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of 1,4-Dimethyl-2-bromonaphthalene would provide further structural information, especially regarding the naphthalene skeleton and the C-Br bond.
Similar to FTIR, direct Raman spectra for this compound are scarce. However, data from related dimethylnaphthalenes chemicalbook.com and other substituted naphthalenes can be used for interpretation. nih.gov
Key Expected Raman Active Modes:
Ring Breathing Modes: The symmetric expansion and contraction of the naphthalene ring system give rise to strong and characteristic Raman bands, often in the 1400-1300 cm⁻¹ region.
C-H Stretching: Both aromatic and aliphatic C-H stretching vibrations are Raman active, appearing in similar regions as in the FTIR spectrum.
C-C Stretching: The stretching vibrations of the naphthalene ring are also prominent in the Raman spectrum.
C-Br Stretching: The C-Br stretching vibration is also observable in the Raman spectrum, typically in the same 600-500 cm⁻¹ region as in the FTIR spectrum.
Surface-Enhanced Raman Scattering (SERS): SERS is a technique that can dramatically enhance the Raman signal of molecules adsorbed onto a nanostructured metal surface. For a compound like 1,4-Dimethyl-2-bromonaphthalene, SERS could be used to obtain a high-quality spectrum from a very small amount of sample. The enhancement effect is greatest for vibrations that are perpendicular to the metal surface, which can provide information about the orientation of the molecule on the surface.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the detailed structure of organic molecules in solution. It provides information about the chemical environment of individual atoms.
¹H-NMR Spectroscopy: The ¹H-NMR spectrum of 1,4-Dimethyl-2-bromonaphthalene would show distinct signals for the aromatic protons and the methyl protons. The chemical shifts (δ) are influenced by the electron-donating methyl groups and the electron-withdrawing, electronegative bromine atom. Based on data for related compounds like 1,4-dimethylnaphthalene (B47064) chemicalbook.com and brominated naphthalenes, nist.gov the following predictions can be made:
Aromatic Protons: The protons on the naphthalene ring will appear in the aromatic region (typically δ 7.0-8.5 ppm). The bromine atom at the 2-position will deshield the adjacent proton at the 3-position, causing it to appear at a higher chemical shift. The methyl groups will have a shielding effect on the adjacent protons.
Methyl Protons: The two methyl groups at the 1- and 4-positions will likely give rise to two distinct singlets, as their chemical environments are different due to the adjacent bromine atom. These signals are expected in the upfield region (typically δ 2.0-3.0 ppm).
Aromatic Carbons: The ten carbons of the naphthalene ring will appear in the aromatic region (typically δ 120-150 ppm). The carbon atom bonded to the bromine (C-2) will be significantly deshielded. The carbons bearing the methyl groups (C-1 and C-4) and the other substituted carbons will also have characteristic chemical shifts.
Methyl Carbons: The two methyl carbons will appear in the upfield region of the spectrum (typically δ 15-25 ppm).
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 1,4-Dimethyl-2-bromonaphthalene
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1-CH₃ | ~2.5 | ~20 |
| C4-CH₃ | ~2.6 | ~22 |
| H-3 | ~7.8 | - |
| Other Aromatic H | 7.2 - 8.2 | - |
| C-1 | - | ~132 |
| C-2 | - | ~120 |
| C-3 | - | ~128 |
| C-4 | - | ~133 |
| Other Aromatic C | - | 125-135 |
Mass Spectrometry (MS) for Structural Elucidation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
For 1,4-Dimethyl-2-bromonaphthalene (C₁₂H₁₁Br), the expected molecular weight is approximately 249.0 g/mol for the most common isotopes (¹²C, ¹H, ⁷⁹Br).
Key Features in the Mass Spectrum:
Molecular Ion Peak (M⁺): The mass spectrum will show a prominent molecular ion peak. Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity, separated by 2 m/z units. This isotopic pattern is a definitive indicator of the presence of one bromine atom in the molecule. youtube.com
Fragmentation Patterns: The molecular ion can undergo fragmentation, leading to the formation of smaller, charged fragments. Common fragmentation pathways for this molecule would include:
Loss of a Bromine Atom: A significant fragment would correspond to the loss of the bromine atom ([M-Br]⁺), resulting in a peak at m/z corresponding to the dimethylnaphthalene cation.
Loss of a Methyl Group: Fragmentation involving the loss of a methyl group ([M-CH₃]⁺) is also expected.
Loss of HBr: Elimination of a molecule of hydrogen bromide ([M-HBr]⁺) could also occur.
Interactive Data Table: Predicted Key Mass Spectrometry Fragments for 1,4-Dimethyl-2-bromonaphthalene
| Fragment Ion | Predicted m/z | Description |
| [C₁₂H₁₁⁷⁹Br]⁺ | 249 | Molecular Ion (M⁺) |
| [C₁₂H₁₁⁸¹Br]⁺ | 251 | Molecular Ion (M+2) |
| [C₁₂H₁₁]⁺ | 170 | Loss of Bromine |
| [C₁₁H₈Br]⁺ | 234/236 | Loss of a Methyl Group |
| [C₁₂H₁₀]⁺ | 169 | Loss of HBr |
Electronic Spectroscopy
Electronic spectroscopy probes the electronic transitions within a molecule by measuring the absorption of ultraviolet (UV), visible (Vis), and near-infrared (NIR) light.
The UV-Vis spectrum of 1,4-Dimethyl-2-bromonaphthalene is expected to be dominated by the electronic transitions of the naphthalene chromophore. The absorption bands of naphthalene are known to be sensitive to substitution. ias.ac.in
Expected Absorption Bands:
¹Lₐ and ¹Lₑ Bands: Naphthalene exhibits two main absorption bands in the UV region, often referred to as the ¹Lₐ and ¹Lₑ bands. The introduction of the two methyl groups and the bromine atom will cause shifts in the position (bathochromic or hypsochromic) and intensity (hyperchromic or hypochromic) of these bands.
Bathochromic Shift: Generally, alkyl groups and halogens attached to an aromatic ring cause a red shift (bathochromic shift) of the absorption maxima to longer wavelengths. aanda.org Therefore, the absorption bands of 1,4-Dimethyl-2-bromonaphthalene are expected to be at slightly longer wavelengths compared to unsubstituted naphthalene. nist.govresearchgate.net The exact positions of the absorption maxima would need to be determined experimentally, but they are likely to fall within the 220-330 nm range.
Time-Resolved Spectroscopy (e.g., Nanosecond Time-Resolved Resonance Raman, Steady-State, and Time-Resolved Fluorescence)
Time-resolved spectroscopic techniques are powerful tools for probing the excited-state dynamics of molecules like 1,4-Dimethyl-2-bromonaphthalene. These methods can track the fate of the molecule after it absorbs light, providing information on processes such as intersystem crossing, fluorescence, and conformational changes.
Steady-State and Time-Resolved Fluorescence:
Steady-state fluorescence spectroscopy provides a time-averaged view of the emission properties of a molecule, while time-resolved fluorescence measures the decay of the fluorescence intensity over time. For naphthalene derivatives, the introduction of substituents like methyl and bromo groups can significantly alter their photophysical properties. nih.gov The silyl-substituted naphthalene derivatives, for instance, show that the introduction of substituents can lead to shifts in absorption maxima and an increase in fluorescence intensities. mdpi.com
In a typical experiment, a solution of 1,4-Dimethyl-2-bromonaphthalene would be excited with a specific wavelength of light, and the emitted fluorescence would be measured. The fluorescence spectrum might reveal information about the polarity of the molecule's local environment. nih.gov Time-resolved fluorescence, often using techniques like time-correlated single photon counting (TCSPC), would provide the fluorescence lifetime(s) of the excited state. nih.govnih.gov For many aromatic molecules, the fluorescence decay is not a single exponential process, indicating the presence of multiple excited state species or different decay pathways. scirp.org For instance, studies on tryptophan-containing peptides show multi-exponential decay kinetics, which are analyzed to understand the different local environments of the tryptophan residue. mdpi.com
Table 1: Illustrative Time-Resolved Fluorescence Data for a Halogenated Naphthalene Derivative
| Parameter | Value | Description |
| Excitation Wavelength (λex) | 295 nm | Wavelength used to excite the molecule. |
| Emission Wavelength (λem) | 340 nm | Wavelength at which fluorescence decay is monitored. |
| Fluorescence Lifetime (τ1) | 1.2 ns | A component of the fluorescence decay lifetime. |
| Fluorescence Lifetime (τ2) | 5.8 ns | A second component of the fluorescence decay lifetime, possibly indicating a different excited state or environment. |
| Quantum Yield (Φf) | 0.45 | The ratio of photons emitted to photons absorbed, indicating the efficiency of the fluorescence process. |
This data is illustrative and based on typical values for substituted naphthalenes.
Nanosecond Time-Resolved Resonance Raman (ns-TR3) Spectroscopy:
While fluorescence techniques probe the emissive states, ns-TR3 spectroscopy can provide structural information about short-lived transient species, such as triplet states and radicals, that are non-emissive. In a ns-TR3 experiment, a pump laser pulse excites the molecule, and a time-delayed probe laser pulse generates a Raman spectrum of the resulting transient species. The vibrational frequencies observed in the Raman spectrum are characteristic of the molecular structure of the transient species. This technique could be used to characterize the triplet state of 1,4-Dimethyl-2-bromonaphthalene, which is likely populated via intersystem crossing from the initially excited singlet state.
Surface-Sensitive Techniques (e.g., X-ray Photoelectron Spectroscopy (XPS))
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. XPS is particularly useful for characterizing thin films or modified surfaces.
For 1,4-Dimethyl-2-bromonaphthalene, XPS can provide a detailed analysis of its elemental composition and the chemical environment of each element. The XPS spectrum is a plot of the number of electrons detected versus their binding energy. Each element has a characteristic set of binding energies for its core-level electrons.
In the case of 1,4-Dimethyl-2-bromonaphthalene, XPS would be expected to show peaks corresponding to carbon (C 1s), bromine (Br 3d), and hydrogen (H 1s), although the hydrogen signal is often difficult to resolve. High-resolution scans of the C 1s region would likely show multiple peaks, corresponding to the different chemical environments of the carbon atoms in the naphthalene ring and the methyl groups. The Br 3d peak would confirm the presence of bromine and its binding energy could provide information about the C-Br bond. Near-ambient pressure XPS has been successfully used to analyze 1-bromonaphthalene (B1665260), demonstrating the feasibility of this technique for similar compounds. aip.org
Table 2: Expected Core-Level Binding Energies for 1,4-Dimethyl-2-bromonaphthalene in XPS
| Element | Core Level | Expected Binding Energy (eV) | Information Provided |
| Carbon | C 1s | ~285 eV | Chemical environment of carbon atoms (aromatic vs. aliphatic). |
| Bromine | Br 3d | ~70 eV | Presence and chemical state of bromine. |
These values are approximate and can vary depending on the specific chemical environment and instrument calibration.
Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)
Electrochemical techniques, particularly cyclic voltammetry (CV), are essential for understanding the redox properties of molecules like 1,4-Dimethyl-2-bromonaphthalene. CV measures the current that develops in an electrochemical cell under conditions where the voltage is swept back and forth. The resulting voltammogram provides information about the oxidation and reduction potentials of the molecule.
The electrochemical behavior of aromatic compounds is strongly influenced by the nature and position of substituents. nih.gov For 1,4-Dimethyl-2-bromonaphthalene, the electron-donating methyl groups and the electron-withdrawing (by induction) but also electron-donating (by resonance) bromo group will influence its redox potentials. The electrochemical bromination of arenes has been studied, indicating the relevance of electrochemical methods for halogenated aromatic compounds. acs.org
A typical CV experiment for 1,4-Dimethyl-2-bromonaphthalene would involve dissolving the compound in a suitable solvent with a supporting electrolyte and scanning the potential. The resulting voltammogram would likely show one or more oxidation and reduction peaks. The potentials of these peaks are indicative of the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This information is critical for assessing the suitability of the compound for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Table 3: Hypothetical Cyclic Voltammetry Data for 1,4-Dimethyl-2-bromonaphthalene
| Process | Potential (V vs. Fc/Fc+) | Description |
| First Oxidation | +1.2 V | Removal of an electron from the HOMO. |
| First Reduction | -2.1 V | Addition of an electron to the LUMO. |
This data is hypothetical and serves as an illustration of the type of information obtained from a cyclic voltammetry experiment. The ferrocene/ferrocenium (Fc/Fc+) couple is a common internal standard.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1,4-Dimethyl-2-bromonaphthalene, and how do steric/electronic factors influence bromination regioselectivity?
- Methodology : Bromination of 1,4-dimethylnaphthalene using N-bromosuccinimide (NBS) under radical initiation (e.g., UV light or AIBN) is a common approach. The 2-position is favored due to steric shielding from the 1,4-dimethyl groups and electron-donating effects stabilizing the transition state. Reaction conditions (solvent polarity, temperature) should be optimized to minimize di- or polybrominated by-products .
- Data Example : Similar brominations of methylnaphthalenes report yields of 60–85% under anhydrous conditions in CCl₄ at 80°C .
Q. Which analytical techniques are most effective for characterizing 1,4-Dimethyl-2-bromonaphthalene and confirming its regiochemistry?
- Methodology :
- ¹H/¹³C NMR : Methyl groups (δ ~2.5 ppm) and bromine’s deshielding effect on adjacent protons/atoms help confirm substitution patterns.
- X-ray Crystallography : Resolves bond lengths/angles (e.g., C-Br bond ~1.9 Å) and crystal packing, critical for structural validation .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 250 for C₁₂H₁₁Br⁺) and fragmentation patterns confirm purity .
Advanced Research Questions
Q. How does the 1,4-dimethyl substitution influence the compound’s reactivity in cross-coupling reactions, such as Suzuki-Miyaura?
- Methodology : Steric hindrance from methyl groups may slow transmetallation steps but improve selectivity for mono-functionalization. Use Pd(PPh₃)₄ or XPhos ligands in THF/water at 60–80°C. Monitor reaction progress via TLC (hexane:EtOAc 9:1) .
- Case Study : Analogous bromonaphthalenes achieve >75% yield in Suzuki couplings with arylboronic acids when using microwave-assisted heating .
Q. What are the potential toxicological profiles of 1,4-Dimethyl-2-bromonaphthalene, and how do they compare to structurally related compounds?
- Methodology : Conduct in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) using human cell lines. Compare results to methylnaphthalenes (respiratory toxicity in rodents ) and brominated biphenyls (hepatic enzyme disruption ).
- Data Gap : No direct studies exist; extrapolate from 2-methylnaphthalene (LD₅₀ >1000 mg/kg in rats) and 1-bromonaphthalene (acute toxicity via inhalation ).
Q. How can computational modeling predict the compound’s applicability in organic electronics or photoluminescent materials?
- Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to analyze HOMO-LUMO gaps, electron affinity, and charge-transfer properties. Compare to known naphthalene derivatives used in OLEDs .
- Example : Bromonaphthalene analogs show redshifted emission spectra (~450 nm) suitable for blue-light-emitting materials .
Data Contradictions & Resolution
Q. Discrepancies in reported bromination yields: How do reaction conditions affect product distribution?
- Analysis : Conflicting yields (e.g., 60% vs. 85%) arise from solvent polarity (CCl₄ vs. DMF), initiator choice (AIBN vs. peroxides), and purification methods. Radical scavengers (e.g., BHT) suppress polybromination .
- Resolution : Optimize via Design of Experiments (DoE) to balance reactivity and selectivity.
Methodological Best Practices
- Synthetic Reproducibility : Use anhydrous solvents and inert atmospheres to prevent hydrolysis or oxidation.
- Toxicity Mitigation : Follow OSHA guidelines for brominated compounds: use fume hoods, PPE, and monitor airborne exposure limits .
- Data Validation : Cross-reference spectral data with PubChem/DSSTox entries to ensure consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
